
(4R)-(-)-Dihydrokikumycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-(-)-Dihydrokikumycin B, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClN7O2 and its molecular weight is 355.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(4R)-(-)-Dihydrokikumycin B has demonstrated notable antimicrobial properties. Research indicates that it exhibits effectiveness against a range of bacteria, including both gram-positive and gram-negative strains. A study highlighted its potential in inhibiting multi-drug resistant bacterial strains, showcasing its relevance in the development of new antibiotics in an era of increasing antibiotic resistance .
Antitumor Activity
In vivo studies have shown that this compound possesses significant antitumor effects. In xenograft models, the compound inhibited tumor growth by up to 60% at doses of 20 mg/kg . This suggests its potential as a therapeutic agent in cancer treatment, particularly in specific types of malignancies.
Molecular Recognition
The compound has been studied for its ability to bind specifically to nucleic acids, which is crucial for developing targeted therapies. Using techniques such as NMR spectroscopy and footprinting studies, researchers have elucidated the binding interactions between this compound and DNA . This property could be harnessed for designing drugs that target genetic material in pathogenic organisms.
Antifungal Properties
This compound has shown promise as an antifungal agent against various phytopathogens. Its effectiveness in controlling fungal infections in crops can contribute to integrated pest management strategies, reducing reliance on conventional fungicides .
Plant Growth Promotion
Preliminary studies suggest that the compound may also promote plant growth by enhancing nutrient uptake or stimulating beneficial microbial activity in the soil. This dual action could make it a valuable component of sustainable agricultural practices.
Case Study on Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial efficacy against resistant bacterial strains.
- Results : The compound showed effective inhibition of growth in multi-drug resistant strains, indicating its potential as a new therapeutic option in treating infections caused by resistant bacteria.
Case Study on Cancer Treatment
- Objective : Assess anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells, highlighting its selective cytotoxicity .
Data Tables
Application Area | Specific Use Case | Findings/Results |
---|---|---|
Antimicrobial Activity | Resistance against gram-positive bacteria | Effective inhibition observed |
Antitumor Activity | In vivo tumor growth inhibition | Up to 60% inhibition at 20 mg/kg |
Molecular Recognition | Binding to DNA | Sequence-specific binding confirmed |
Agricultural Use | Antifungal properties | Effective against multiple phytopathogens |
Analyse Chemischer Reaktionen
Nucleophilic Additions and Redox Reactions
(4R)-(-)-Dihydrokikumycin B participates in nucleophilic additions at its α,β-unsaturated ketone moiety. The conjugated system stabilizes intermediates via hyperconjugation, enabling regioselective 1,4-addition patterns similar to enones . Key reactions include:
-
Protonation of the alkene by acids (e.g., H<sub>3</sub>O<sup>+</sup>), followed by nucleophilic attack at the β-carbon.
-
Reductions of the ketone group using agents like NaBH<sub>4</sub> or LiAlH<sub>4</sub>, yielding secondary alcohols.
-
Oxidations of alcohol functionalities to ketones or carboxylic acids under controlled conditions.
Stereospecific Interactions with DNA
The (4R) enantiomer exhibits sequence-specific binding to AT-rich DNA regions, with distinct thermodynamic profiles compared to its (4S) counterpart .
Parameter | This compound | (4S)-(+)-Dihydrokikumycin B |
---|---|---|
Binding free energy (ΔG°), kJ/mol | -29.3 | -31.8 |
Binding enthalpy (ΔH°), kJ/mol | -0.8 | -11.3 |
DNA interaction distance (Å) | 4.9 ± 0.4 | 3.8 ± 0.3 |
This enantiomer binds less tightly to DNA due to reduced hydrogen-bonding efficiency and weaker van der Waals interactions, as evidenced by NMR and calorimetry .
Mechanistic Insights from Kinetic Studies
Reactions involving this compound often follow first-order kinetics when intermediates like azetidinium ions form during nucleophilic substitutions . For example:
-
Slow formation of an azetidinium intermediate (19 ) from chloropyrrolidine (17 ).
-
Rapid nucleophilic attack by indolphenol (16 ) to yield cediranib (18 ) (Scheme 4) .
Cyclization and Rearrangement Pathways
Under acidic or basic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles. For instance:
-
Rh(III)-catalyzed [4+2] cycloadditions with alkenes or alkynes yield dihydroisoquinolone derivatives .
-
Cobalt(III)-mediated C–H functionalization enables asymmetric synthesis of dihydroisoquinolones with high regioselectivity .
Thermodynamic and Stability Considerations
Alterations in the stereochemistry or substituents of this compound significantly impact its stability and reactivity:
Eigenschaften
Molekularformel |
C14H22ClN7O2 |
---|---|
Molekulargewicht |
355.82 g/mol |
IUPAC-Name |
4-[[(2R)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m1./s1 |
InChI-Schlüssel |
FBXWSFRHRIPWKV-SBSPUUFOSA-N |
Isomerische SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@H]2CCC(=N2)N.Cl |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl |
Synonyme |
(4R)-(-)-dihydrokikumycin B (4S)-(+)-dihydrokikumycin B dihydrokikumycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.